BenchChemオンラインストアへようこそ!

2-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide

PI3K gamma immuno-oncology kinase selectivity

This 2H-chromene-3-carboxamide carries a novel thiazol-2-yl-pyrrolidine motif not found in established PI3K inhibitors like AZD8186. It is procured primarily to generate primary PI3K isoform profiling data (α, β, γ, δ) and to test whether the unique 3-position side chain redirects selectivity toward PI3Kγ—making it a strategic reference for scaffold-hopping campaigns. Until independent data is published, its target engagement profile is unverified; plan for confirmatory kinase panel testing as part of your procurement workflow.

Molecular Formula C17H15N3O3S
Molecular Weight 341.39
CAS No. 1797709-18-2
Cat. No. B2601501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide
CAS1797709-18-2
Molecular FormulaC17H15N3O3S
Molecular Weight341.39
Structural Identifiers
SMILESC1CN(CC1NC(=O)C2=CC3=CC=CC=C3OC2=O)C4=NC=CS4
InChIInChI=1S/C17H15N3O3S/c21-15(13-9-11-3-1-2-4-14(11)23-16(13)22)19-12-5-7-20(10-12)17-18-6-8-24-17/h1-4,6,8-9,12H,5,7,10H2,(H,19,21)
InChIKeyIUOOFWHTZLKNDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide (CAS 1797709-18-2): Procurement-Relevant Chemical Identity and Structural Class


2-Oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide (CAS 1797709-18-2) is a synthetic heterocyclic small molecule characterized by a 2H-chromen-2-one (coumarin) core linked via a 3-carboxamide bridge to a 1-(thiazol-2-yl)pyrrolidin-3-amine moiety [1]. The compound is classified within the broader chemical space of chromene-carboxamide kinase inhibitors, a family that includes clinical candidates such as AZD8186 (a PI3Kβ/δ inhibitor) [2]. Vendor-supplied product descriptions (from sources excluded from core evidence by these guidelines) describe it as a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), however no primary research publication, peer-reviewed assay data, or patent was retrievable from authoritative databases to independently confirm this annotation or to provide quantitative activity values.

Procurement Risks for 2-Oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide: Why In-Class Analogs Cannot Be Interchanged Without Data


Within the chromene-carboxamide class, subtle structural variations at the 3-position carboxamide side chain and the chromene ring substitution pattern are known to dictate PI3K isoform selectivity, cellular potency, and pharmacokinetic behavior. For example, AZD8186 (a 2-morpholino-4-oxo-4H-chromene-6-carboxamide) is a potent dual PI3Kβ/δ inhibitor with IC50 values of 4 nM and 12 nM respectively, whereas a structurally related 2-morpholino-4-oxo-4H-chromene-3-carboxamide regioisomer could exhibit a completely different selectivity fingerprint [1]. The target compound bears a unique thiazol-2-yl-pyrrolidine substituent at the 3-carboxamide position, a motif not found in any published chromene-based PI3K inhibitor. Without head-to-head selectivity and potency data against PI3Kα, β, γ, and δ isoforms obtained under identical assay conditions, a procurement decision to substitute this compound with a generic 'PI3K inhibitor' or a close structural analog (e.g., N-(thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide derivatives lacking the pyrrolidine spacer) carries a high risk of obtaining a molecule with divergent target engagement, off-target activity, and unusable structure-activity relationship (SAR) data [2].

Quantitative Differentiation Evidence for 2-Oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide: Head-to-Head and Cross-Study Data Analysis


PI3Kγ Selectivity Profile vs. Class-Level PI3K Inhibitor AZD8186 (Inference Only)

Vendor-supplied annotation (excluded sources) describes the target compound as a 'highly potent and selective PI3Kγ inhibitor,' implying selectivity over PI3Kα, β, and δ. However, no primary publication, patent, or database entry (PubChem, ChEMBL, BindingDB) was found to provide quantitative IC50, Kd, or selectivity fold-values for this compound against any PI3K isoform. For class-level context, the structurally distinct clinical candidate AZD8186 (a 2-morpholino-4-oxo-4H-chromene-6-carboxamide) exhibits IC50 values of 4 nM (PI3Kβ), 12 nM (PI3Kδ), 280 nM (PI3Kα), and 680 nM (PI3Kγ) [1]. Without analogous data for the target compound, no quantitative differentiation can be claimed.

PI3K gamma immuno-oncology kinase selectivity

Target Binding Affinity: Kd Value from BindingDB for a Structurally Related Ligand (Cross-Study Comparison)

A BindingDB record (BDBM50358204) reports a Kd of 2.60 nM for a compound identified as CHEMBL1922094 against human PI3Kγ (residues S144 to A1102) using a Kinomescan assay [1]. The target compound shares the thiazol-2-yl-pyrrolidine motif but on a chromene rather than a different core. Because the exact structural identity of BDBM50358204 could not be independently confirmed as the target compound, this datum is only suggestive of the affinity range achievable by thiazol-2-yl-pyrrolidine-containing scaffolds.

binding affinity PI3K gamma surface plasmon resonance

Molecular Descriptors and Physicochemical Baseline vs. Clinical PI3K Chromene Inhibitors

The target compound (C17H15N3O3S, MW 341.4 g/mol) [1] possesses a molecular weight and hydrogen-bonding profile that is lower than that of the clinical candidate AZD8186 (C24H25F2N3O4, MW 457.5 g/mol) [2]. The lower molecular weight and reduced number of rotatable bonds (6 vs. 7 for AZD8186) may theoretically translate to improved permeability and solubility; however, no experimentally measured LogP, solubility, or permeability data were found for the target compound in any authoritative source.

drug-likeness molecular weight calculated logP

Application Scenarios for 2-Oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide Based on Current Evidence


Chemical Probe for PI3Kγ-Mediated Immuno-Oncology Target Validation (Unconfirmed Selectivity)

If future experimental data confirm the vendor-claimed PI3Kγ selectivity, the compound could serve as a chemical probe to dissect the role of PI3Kγ in tumor-associated macrophage (TAM) polarization and myeloid-derived suppressor cell (MDSC) recruitment, analogous to the use of the PI3Kγ-selective inhibitor IPI-549 in preclinical immuno-oncology models [1]. Until selectivity is independently verified, the compound's utility in this application remains speculative.

Scaffold-Hopping Benchmark for Chromene-Based PI3Kγ Inhibitor SAR Exploration

The unique thiazol-2-yl-pyrrolidine side chain at the 3-carboxamide position represents a departure from established chromene-6-carboxamide PI3Kβ/δ inhibitors such as AZD8186 [2]. Medicinal chemistry groups engaged in PI3Kγ-focused scaffold-hopping campaigns may procure this compound as a reference to test whether relocating the basic amine-bearing side chain from the 6-position to the 3-position, combined with a thiazole cap, redirects isoform selectivity from PI3Kβ/δ toward PI3Kγ.

In Vitro Kinase Selectivity Panel Screening Against Class I PI3K Isoforms

A procurement scenario in which the user plans to generate primary selectivity data (e.g., PI3Kα, β, γ, δ IC50 panel) using a commercial kinase profiling service such as Eurofins KinaseProfiler or Reaction Biology HotSpot. The resulting data would constitute the first publicly available quantitative characterization of this compound, directly addressing the evidence gap identified in this guide.

Negative Control Compound for PI3Kδ-Selective Probe Studies (Pending Profiling Data)

If selectivity profiling reveals the compound to be inactive against PI3Kδ while retaining PI3Kγ activity, it could serve as a negative control in studies employing PI3Kδ-selective inhibitors such as idelalisib or leniolisib [1], enabling researchers to attribute phenotypes specifically to PI3Kγ rather than PI3Kδ inhibition.

Quote Request

Request a Quote for 2-oxo-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.